molecular formula C20H23BrN4O4 B302343 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No.: B302343
M. Wt: 463.3 g/mol
InChI Key: KQNYWHOLHPYYIN-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the bromination of a dimethylphenyl precursor. The brominated intermediate is then reacted with an amino group to form the desired amine. This amine is subsequently coupled with an ethoxybenzylidene hydrazinecarboxamide under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23BrN4O4

Molecular Weight

463.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenoxy]acetamide

InChI

InChI=1S/C20H23BrN4O4/c1-4-28-18-9-14(10-23-25-20(22)27)5-6-17(18)29-11-19(26)24-16-8-13(3)12(2)7-15(16)21/h5-10H,4,11H2,1-3H3,(H,24,26)(H3,22,25,27)/b23-10+

InChI Key

KQNYWHOLHPYYIN-AUEPDCJTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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